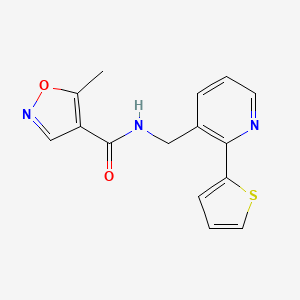

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

描述

属性

IUPAC Name |

5-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-12(9-18-20-10)15(19)17-8-11-4-2-6-16-14(11)13-5-3-7-21-13/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANPASHAFRYNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds with imidazole and indole moieties have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

生物活性

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide, often referred to as MNI-137, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings: an isoxazole ring, a thiophene ring, and a pyridine ring. This structural diversity is believed to contribute to its varied biological activities. The IUPAC name of the compound is 5-methyl-N-[(2-(thiophen-2-yl)pyridin-3-yl)methyl]isoxazole-4-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 239.26 g/mol |

| Molecular Formula | C14H14N2O2S |

| CAS Number | 2034597-08-3 |

The biological activity of MNI-137 is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit antiviral properties, particularly against RNA viruses. The compound's mechanism involves inhibiting viral replication through interference with viral polymerases and other essential enzymes.

Potential Targets

- Viral Polymerases : Inhibition of RNA-dependent RNA polymerases.

- Cellular Pathways : Modulation of signaling pathways involved in inflammation and immune response.

Antiviral Properties

Recent studies have highlighted the antiviral potential of MNI-137 against various pathogens. For instance, it has shown efficacy in inhibiting the replication of certain RNA viruses in vitro.

Case Studies

- In Vitro Studies : A study evaluated the antiviral activity of MNI-137 against Hepatitis C virus (HCV). The results indicated an IC50 value of 32.2 µM, demonstrating significant inhibition of viral replication without notable cytotoxicity in cultured cells.

- Mechanistic Insights : Another investigation focused on the mechanism by which MNI-137 inhibits viral activity. The findings suggested that it disrupts RNA polymerase function, thereby reducing viral load effectively.

Synthesis and Structural Analysis

The synthesis of MNI-137 involves multi-step chemical reactions, including the formation of the isoxazole ring through cyclization techniques and subsequent functionalization to introduce the thiophene and pyridine moieties.

Synthetic Route Overview

- Formation of isoxazole through cyclization.

- Introduction of thiophene via electrophilic substitution.

- Functionalization with pyridine derivatives.

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural variations and inferred properties of the target compound and its analogs:

Key Insights from Comparative Analysis

Electronic and Steric Effects

- Thiophene vs.

Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group in Impurity-F increases lipophilicity, favoring blood-brain barrier penetration but risking off-target effects. In contrast, the target compound’s pyridinylmethyl linker balances moderate solubility and membrane permeability.

- Metabolic Stability : The methyl group on the isoxazole core (common across all compounds) may reduce oxidative metabolism, extending half-life .

常见问题

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (pH, serum albumin binding in ) or cell-line specificity. Researchers should: (i) Replicate assays under standardized conditions (e.g., 2–4% human serum albumin to mimic physiological binding). (ii) Use orthogonal assays (e.g., fluorescence polarization vs. ultrafiltration) to validate interactions. (iii) Control for pH-dependent solubility, as seen in thiadiazole derivatives ( ) .

Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

- Methodological Answer: Continuous-flow systems enhance reproducibility by maintaining precise temperature and mixing ratios. For analogous heterocycles ( ), flow reactors reduce side reactions (e.g., hydrolysis of acid chloride intermediates) and enable real-time monitoring via in-line UV/Vis or IR. Design of Experiments (DoE) optimizes parameters like residence time and reagent stoichiometry .

Q. What advanced analytical techniques characterize the compound’s interaction with biological targets?

- Methodological Answer: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to proteins like albumin or receptors. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, confocal microscopy with fluorescently tagged derivatives visualizes subcellular localization .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。